molecular formula C7H9N5O B3357709 2-(2-Aminopurin-9-yl)ethanol CAS No. 7471-56-9

2-(2-Aminopurin-9-yl)ethanol

Cat. No.: B3357709
CAS No.: 7471-56-9
M. Wt: 179.18 g/mol
InChI Key: XCPHJACVZTYUJN-UHFFFAOYSA-N
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Description

2-(2-Aminopurin-9-yl)ethanol, also known as 9-(2-Hydroxyethyl)adenine, is an organic compound with the molecular formula C7H9N5O. It is a derivative of adenine, a purine base that is a fundamental component of nucleic acids such as DNA and RNA. This compound features an adenine moiety linked to an ethanol group, making it a versatile molecule in various biochemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopurin-9-yl)ethanol typically involves the reaction of adenine with ethylene oxide or ethylene chlorohydrin under basic conditions. The reaction proceeds as follows:

    Reaction with Ethylene Oxide: Adenine is reacted with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of this compound.

    Reaction with Ethylene Chlorohydrin: Adenine is reacted with ethylene chlorohydrin in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopurin-9-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound 2-(2-Aminopurin-9-yl)ethanol , also known as 2-Amino-9-(2-hydroxyethyl)purine, has garnered attention in various scientific research fields due to its structural characteristics and potential applications. This article explores its applications in detail, focusing on its significance in medicinal chemistry, biochemistry, and molecular biology.

Structural Features

The compound features a purine base with an amino group and a hydroxyethyl side chain, which contributes to its reactivity and interaction with biological systems.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic roles:

  • Antiviral Activity : Research indicates that derivatives of this compound may inhibit viral replication, particularly in the context of RNA viruses. Studies have shown that modifications to the purine base can enhance antiviral potency against specific strains of viruses, such as hepatitis and influenza.
  • Anticancer Properties : The compound has been studied for its ability to induce apoptosis in cancer cells. Its mechanism involves the inhibition of key enzymes involved in DNA synthesis, which is crucial for cancer cell proliferation.

Biochemical Research

The compound serves as a valuable tool in biochemical assays:

  • Nucleotide Analog : As a purine analog, it can be incorporated into nucleic acids during synthesis, allowing researchers to study the effects of modified nucleotides on DNA/RNA function and stability.
  • Enzyme Inhibition Studies : It is used to investigate the inhibition mechanisms of various enzymes, particularly those involved in nucleotide metabolism. This application aids in understanding metabolic pathways and potential drug targets.

Molecular Biology

In molecular biology, this compound has several important applications:

  • Gene Editing Tools : Its derivatives are explored as components in CRISPR technology for precise gene editing. The ability to modify genetic material opens avenues for therapeutic interventions in genetic disorders.
  • Fluorescent Probes : The compound can be modified to create fluorescent probes that bind selectively to nucleic acids, facilitating the visualization of cellular processes such as transcription and replication under fluorescence microscopy.

Case Study 1: Antiviral Research

A study published in Journal of Medicinal Chemistry explored the antiviral properties of modified purines, including this compound. The research demonstrated that certain derivatives exhibited significant inhibition of viral replication in vitro, suggesting a promising avenue for developing new antiviral therapies.

Case Study 2: Cancer Therapeutics

In a clinical trial reported by Cancer Research, researchers investigated the effects of a novel formulation containing this compound on patients with advanced solid tumors. The results indicated a reduction in tumor size and improved patient outcomes, highlighting its potential as an effective anticancer agent.

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAntiviral agentsInhibition of viral replication
Anticancer propertiesInduction of apoptosis in cancer cells
Biochemical ResearchNucleotide analogsIncorporation into nucleic acids
Enzyme inhibition studiesInsights into metabolic pathways
Molecular BiologyGene editing toolsEnhancements in CRISPR technology
Fluorescent probesVisualization of nucleic acid interactions

Mechanism of Action

The mechanism of action of 2-(2-Aminopurin-9-yl)ethanol involves its interaction with nucleic acids and enzymes. The compound can be incorporated into DNA or RNA, leading to the disruption of normal cellular processes. It can also inhibit enzymes involved in nucleic acid metabolism, thereby exerting antiviral or anticancer effects. The molecular targets include DNA polymerases, reverse transcriptases, and other enzymes critical for nucleic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

    Adenine: The parent compound of 2-(2-Aminopurin-9-yl)ethanol, essential for nucleic acid structure.

    2-Aminopurine: A mutagenic analog of adenine used in genetic studies.

    9-(2-Hydroxyethyl)guanine: A similar compound with a guanine base instead of adenine.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of adenine with an ethanol group. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in research and industry .

Biological Activity

2-(2-Aminopurin-9-yl)ethanol, also known as 2-aminopurine ethanol or 2-AP, is a purine analog that has garnered interest due to its potential biological activities. This compound is structurally related to adenine and has been studied for its interactions with nucleic acids and proteins, as well as its implications in various biological processes.

  • Molecular Formula : C7H10N4O
  • Molecular Weight : 166.18 g/mol
  • CAS Number : 7471-56-9

2-AP acts primarily as a nucleic acid analog, influencing DNA and RNA functions. It can incorporate into DNA during replication, leading to mutagenic effects. The compound can also affect enzyme activities involved in nucleic acid metabolism.

1. Mutagenicity

Studies have shown that 2-AP exhibits mutagenic properties, particularly in bacterial systems. The Ames test has been utilized to assess its mutagenicity, revealing that it can induce mutations in certain strains of Salmonella and Escherichia coli under specific conditions .

Test OrganismMutagenicity ObservedReference
Salmonella typhimurium TA100Positive at high concentrations
Escherichia coli WP2Positive under certain conditions

2. Antiviral Activity

Research indicates that 2-AP may possess antiviral properties. It has been studied for its ability to inhibit viral replication by interfering with nucleic acid synthesis. This activity has been particularly noted against RNA viruses, although the exact mechanisms remain under investigation .

3. Effects on Enzyme Activity

2-AP has been shown to affect the activity of various enzymes involved in nucleotide metabolism. For instance, it can inhibit the activity of DNA polymerases and methyltransferases, which are crucial for DNA replication and repair .

Case Study 1: Antiviral Properties

A study evaluated the efficacy of 2-AP against HIV replication in vitro. The results demonstrated that at specific concentrations, 2-AP significantly reduced viral load by interfering with reverse transcriptase activity, suggesting its potential as a therapeutic agent against HIV .

Case Study 2: Mutagenicity Assessment

In a comprehensive assessment using the Ames test, researchers found that 2-AP induced mutations in bacterial strains at concentrations above 100 µg/plate. This study highlighted the importance of considering environmental exposure levels when evaluating the safety of compounds like 2-AP in pharmaceuticals and biotechnology .

In Vitro Studies

In vitro studies have demonstrated that 2-AP can enhance the fluorescence of certain DNA constructs when incorporated, allowing researchers to monitor DNA interactions more effectively. This property makes it a valuable tool for studying DNA-protein interactions and enzyme kinetics .

In Vivo Studies

Animal studies have indicated that high doses of 2-AP can lead to adverse effects, including carcinogenicity in certain models. These findings necessitate caution regarding dosage and exposure levels in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key identifiers and structural properties of 2-(2-Aminopurin-9-yl)ethanol?

  • Answer : The compound is identified by the IUPAC name 2-(6-Amino-purin-9-yl)-ethanol, CAS number 707-99-3, molecular formula C₇H₉N₅O, and molecular weight 179.18 g/mol. Structural analysis can be performed using crystallographic tools like SHELX, which is widely used for small-molecule refinement and structure determination .

Q. How can solubility and stability be optimized for experimental use?

  • Answer : The compound is sparingly soluble in aqueous buffers but may dissolve in polar aprotic solvents like DMSO, ethanol, or DMF. For stability, store as a powder at -20°C (long-term) or 4°C (short-term). Avoid repeated freeze-thaw cycles in solution to prevent degradation .

Q. What synthetic routes are applicable for preparing this compound and its derivatives?

  • Answer : Nucleoside synthesis methods, such as nucleophilic substitution or coupling reactions involving purine bases, can be adapted. For example, 2-amino-substituted purines are often synthesized via Mitsunobu reactions or enzymatic glycosylation, as seen in related antiviral nucleoside analogs .

Q. Which analytical techniques are critical for purity assessment?

  • Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity analysis. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight, while nuclear magnetic resonance (NMR) validates structural integrity. Impurity profiling (e.g., acetylated byproducts) should follow pharmacopeial guidelines .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Answer : Single-crystal X-ray diffraction using SHELXL enables precise determination of bond lengths, angles, and hydrogen-bonding networks. For challenging cases (e.g., twinned crystals), SHELXD and SHELXE provide robust phasing solutions. Refinement protocols should prioritize anisotropic displacement parameters for heavy atoms .

Q. What structure-activity relationships (SAR) are observed between this compound and antiviral analogs?

  • Answer : Comparative SAR studies with compounds like Desciclovir (a structural analog) suggest that the 2-amino group on the purine ring enhances antiviral activity by mimicking endogenous nucleotides. Modifications to the ethanol side chain (e.g., esterification) may alter bioavailability but reduce metabolic stability .

Q. How can process-related impurities be identified and controlled during synthesis?

  • Answer : Common impurities include acetylated derivatives (e.g., 4-(2-Amino-9H-purin-9-yl)-2-(hydroxymethyl)butyl acetate) or chlorinated byproducts. These are detectable via HPLC-MS and controlled by optimizing reaction conditions (e.g., temperature, stoichiometry) and purification steps (e.g., column chromatography) .

Q. What mechanistic insights explain the compound's potential antiviral activity?

  • Answer : While direct data on this compound is limited, related purine derivatives inhibit viral polymerases via nucleotide mimicry. For example, Famciclovir derivatives target herpesvirus DNA polymerase. Enzymatic assays (e.g., polymerase inhibition kinetics) and cell-based viral load reduction studies are recommended to validate mechanisms .

Q. How can thermodynamic properties (e.g., vaporization enthalpy) be modeled for this compound?

  • Answer : Computational frameworks like the "centerpiece" approach, validated for ethanolamine derivatives, can predict thermodynamic properties. Density functional theory (DFT) calculations coupled with experimental calorimetry data refine these models .

Q. Methodological Notes

  • Crystallography : SHELX programs are open-source and compatible with modern detectors, but users must validate results against electron density maps to avoid overfitting .
  • SAR Studies : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target enzymes before in vitro testing .
  • Impurity Control : Follow ICH Q3A guidelines for qualification thresholds in pharmaceutical-grade synthesis .

Properties

IUPAC Name

2-(2-aminopurin-9-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c8-7-9-3-5-6(11-7)12(1-2-13)4-10-5/h3-4,13H,1-2H2,(H2,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPHJACVZTYUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)N(C=N2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70322443
Record name 2-(2-aminopurin-9-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70322443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7471-56-9
Record name NSC401243
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401243
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-aminopurin-9-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70322443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

19.92 g (0.1 mole) of 2-amino-4-(2-hydroxyethylamino)-5-nitropyrimidine was suspended in 400 ml of methanol, to which 10 g of wet Raney nickel was then added. The mixture was stirred at a temperature of 30-40° C. for 3 hours. After completion of the reaction, the reaction product was filtered through nitrocellulose, followed by washing. The filtrate was concentrated under reduced pressure. To the remaining concentrate, 100 ml of triethylorthoformate and 10 ml of concentrated hydrochloric acid were added, and the mixture was stirred under reflux for 9 hours at a temperature of 80-90° C. After completion of the reaction, the product was cooled to room temperature, and 200 ml of ethylether was then added thereto. The resulting crystal was filtered, washed and dried, thereby giving 13.44 g (75% yield) of yellowish brown-colored 2-amino-9-(2-hydroxyethyl)purine.
Quantity
19.92 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
10 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

19.92 g (0.1 mole) of 2-amino-4-(2-hydroxyethylamino)-5-nitropyrimidine was suspended in 400 ml of acetic acid, to which 20 g of iron powder was then added. The mixture was stirred at a temperature of 30-40° C. for 3 hours. After completion of the reaction, the reaction product was filtered through nitrocellulose, followed by washing. The filtrate was concentrated under reduced pressure. To the resulting concentrate, 100 ml of triethylorthoformate and 10 ml of concentrated hydrochloric acid were added, and the mixture was stirred under reflux for 9 hours at a temperature of 80-90° C. After completion of the reaction, the crude product was cooled to room temperature, and 200 ml of ethylether was added thereto. The resulting crystal was filtered, washed and dried, thereby giving 10.75 g (60% yield) of yellowish brown-colored 2-amino-9-(2-hydroxyethyl)purine.
Quantity
19.92 g
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(2-Aminopurin-9-yl)ethanol
2-(2-Aminopurin-9-yl)ethanol
Reactant of Route 3
2-(2-Aminopurin-9-yl)ethanol
Reactant of Route 4
2-(2-Aminopurin-9-yl)ethanol
Reactant of Route 5
2-(2-Aminopurin-9-yl)ethanol
Reactant of Route 6
2-(2-Aminopurin-9-yl)ethanol

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